1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid
Overview
Description
1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoxaline ring fused with a piperidine ring, which is further substituted with a benzyl group and a carboxylic acid group.
Preparation Methods
The synthesis of 1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the coupling of enantiopure α-amino acids with N-Boc-2-iodoanilines followed by cyclization . This method yields the desired product with good enantiomeric excess and moderate to good yields. Another approach includes the Michael addition/cyclization cascades and multicomponent couplings . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group or the quinoxaline ring.
Scientific Research Applications
1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoxaline ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of viral replication or the reduction of inflammation . The benzyl group and piperidine ring further enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid can be compared with other quinoxaline derivatives such as:
3-Cyclopropylethynyl-4-ethoxycarbonyl-3-methyl-3,4-dihydroquinoxalin-2-one: This compound also exhibits antiviral activity but differs in its substitution pattern and overall structure.
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Similar in structure, this compound is used in the synthesis of receptor agonists and antagonists.
4-Hydroxy-2-quinolones: These compounds share a similar quinoxaline core but differ in their functional groups and biological activities.
Properties
IUPAC Name |
1-(4-benzyl-3-oxoquinoxalin-2-yl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20-19(23-12-10-16(11-13-23)21(26)27)22-17-8-4-5-9-18(17)24(20)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUVHLIJKLMYCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3N(C2=O)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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